molecular formula C12H16N4OS B4419852 5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine

5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B4419852
M. Wt: 264.35 g/mol
InChI Key: WDQIPSJRCQLASY-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound featuring a fused triazole-pyrimidine core with a sulfanyl-linked tetrahydrofuran-2-ylmethyl substituent at position 2.

Properties

IUPAC Name

5,7-dimethyl-3-(oxolan-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-8-6-9(2)16-11(13-8)14-15-12(16)18-7-10-4-3-5-17-10/h6,10H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQIPSJRCQLASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazonoyl halide, with a thiol-containing compound in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as chloroform or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethyl groups and the tetrahydrofuran-2-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound can disrupt the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 3

The substituent at position 3 of the triazolo[4,3-a]pyrimidine scaffold significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 3 Key Properties/Activities
Target Compound (Tetrahydrofuran-2-ylmethyl)sulfanyl Hypothesized antihypertensive activity
5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl] (824977-72-2) Phenoxyethylsulfanyl Antihypertensive/diuretic activity
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide Furylmethyl acetamide Intermediate for drug development
7-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrimidine Trifluoromethyl Antimicrobial/Herbicidal potential

Key Observations :

  • Lipophilicity: The tetrahydrofuran substituent (LogP ~2.5) reduces hydrophobicity compared to phenoxyethyl (LogP ~3.8) but increases it relative to furylmethyl acetamide (LogP ~1.8) .
  • Hydrogen Bonding: The tetrahydrofuran oxygen atoms enhance H-bond acceptor capacity (4 acceptors vs.
Antihypertensive Activity

Compounds with sulfanyl substituents at position 3, such as the phenoxyethyl derivative, exhibit antihypertensive and diuretic activities comparable to captopril and furosemide . The tetrahydrofuran analog may offer improved blood-brain barrier penetration due to its balanced lipophilicity, making it a candidate for CNS-targeted therapies.

Antiproliferative and Cytotoxic Activity

Triazolo[4,3-a]pyrimidines with quinolin-3-yl or thiophen-2-yl substituents demonstrate antiproliferative effects against cancer cell lines (e.g., A549, HepG2) . The tetrahydrofuran substituent’s electron-rich nature could modulate DNA intercalation or kinase inhibition mechanisms.

Antimicrobial and Herbicidal Activity

Chloro- and trifluoromethyl-substituted derivatives (e.g., 7-chloro-3-(trifluoromethyl)) show herbicidal and antimicrobial activities, likely due to electrophilic reactivity and membrane disruption .

Yield and Purity Considerations

  • Ultrasound-assisted one-pot syntheses () achieve high yields (>80%) for triazolopyrimidines, suggesting scalability for the target compound .
  • Solvent-free conditions (e.g., ) improve purity and reduce environmental impact .

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound Phenoxyethyl Analog Furylmethyl Acetamide
Molecular Weight (g/mol) ~348.4 ~386.4 ~406.5
LogP ~2.5 ~3.8 ~1.8
H-Bond Donors 0 0 1 (amide NH)
H-Bond Acceptors 4 3 5
Solubility (mg/mL) Moderate Low High

Implications : The tetrahydrofuran substituent balances solubility and membrane permeability, making the target compound suitable for oral administration.

Biological Activity

5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings. The introduction of the tetrahydrofuran moiety and the sulfanyl group is crucial for enhancing the biological properties of the final product. Specific synthetic routes may vary based on the desired purity and yield.

Anticancer Activity

Recent studies have shown that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
12eA5491.06 ± 0.16c-Met kinase inhibition
12eMCF-71.23 ± 0.18Induces apoptosis
12eHeLa2.73 ± 0.33Cell cycle arrest in G0/G1 phase

These findings suggest that compounds with similar structures may also exhibit potent anticancer activity through mechanisms such as c-Met kinase inhibition and apoptosis induction .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for various enzymes involved in metabolic pathways. For example, derivatives have been reported to inhibit HMG-CoA reductase significantly . This enzyme plays a crucial role in cholesterol biosynthesis, making it a target for hyperlipidemia treatments.

Antimicrobial Activity

In addition to anticancer properties, some derivatives of triazolo-pyrimidines have shown promising antimicrobial activity. This includes inhibition against bacterial strains and fungi, which could be beneficial in developing new antimicrobial agents.

Study on Anticancer Efficacy

In a study evaluating the anticancer efficacy of triazolo-pyrimidine derivatives, researchers synthesized several compounds and tested them against A549 and MCF-7 cell lines. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Research on Enzyme Inhibition

Another notable study focused on the enzyme inhibition properties of related pyrimidine compounds. These compounds were found to inhibit HMG-CoA reductase with IC50 values in the low nanomolar range, demonstrating their potential as cholesterol-lowering agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine

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